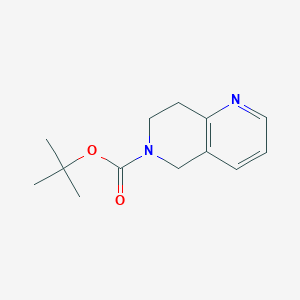

4-(Sec-butylamino)-3-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

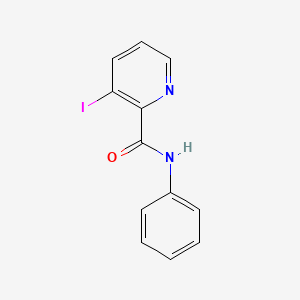

4-(Sec-butylamino)-3-nitrobenzoic acid (4-SBA-NBA) is an organic acid that has been used in a variety of scientific research applications for over a decade. It is a derivative of nitrobenzoic acid and is a type of secondary amine. 4-SBA-NBA has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Improvements and Yields :The synthesis of derivatives of 4-(Sec-butylamino)-3-nitrobenzoic acid has been a subject of research, focusing on improving methods and yields. Cai Chun (2004) investigated the synthesis of methyl 4-butyrylamino-3-methy-5-nitrobenzoate, enhancing the method by using a mix of nitric and sulfuric acid for nitration, achieving a yield above 80% and noting benefits such as low production cost and high quality (Cai Chun, 2004). Similarly, Ren Li-jun (2008) synthesized 4-butyrylamino-3-methyl-5-nitrobenzoate with an 88% yield using an improved method, highlighting its high yield, efficiency, and low cost (Ren Li-jun, 2008).

Crystal Structure :The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was detailed by S. N. Narendra Babu et al. (2009), revealing an asymmetric unit consisting of three independent molecules, stabilized by intramolecular N—H⋯O and intermolecular N—H⋯O and C—H⋯O hydrogen bonds (S. N. Narendra Babu et al., 2009).

Industrial Synthesis :Qiu Zhi-qiang (2007) discussed the industrial synthesis of pharmaceutical intermediates, including 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, through a series of reactions such as esterification, catalytic hydrogenation, and nitration, noting the optimization of process parameters (Qiu Zhi-qiang, 2007).

Chemical Properties and Applications

Chemical Stability and Degradation :The stability and degradation of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, a related compound to this compound, have been studied. Maria Betânia de Freitas et al. (2014) investigated its stability using high-performance liquid chromatography-ultraviolet assay, noting its lability in acid and alkaline conditions and identifying a major degradation product (Maria Betânia de Freitas et al., 2014).

Potential Biological Activities :The biological activities of certain nitrobenzoic acid derivatives have been explored. Sumana Mallick et al. (2017) synthesized paramagnetic dirhenium complexes containing nitrobenzoate ligands and studied their antiproliferative properties against human breast cancer cell lines, suggesting potential medical applications (Sumana Mallick et al., 2017).

Propriétés

IUPAC Name |

4-(butan-2-ylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-7(2)12-9-5-4-8(11(14)15)6-10(9)13(16)17/h4-7,12H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBNOZHZXARJLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

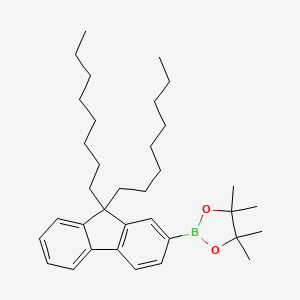

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)